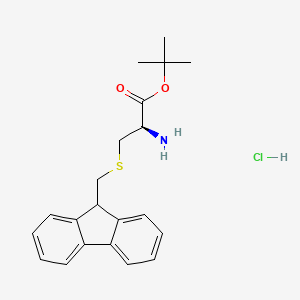

S-9-Fluorenylmethyl-l-cysteine tert-butyl ester hydrochloride

Overview

Description

S-9-Fluorenylmethyl-l-cysteine tert-butyl ester hydrochloride is a useful research compound. Its molecular formula is C21H26ClNO2S and its molecular weight is 392 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

S-9-Fluorenylmethyl-L-cysteine tert-butyl ester hydrochloride (Fmoc-Cys(tBu)-OH·HCl) is a derivative of cysteine that has garnered attention in biochemical research due to its potential biological activities. This article delves into its properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

- Molecular Formula: C21H25NO2S·HCl

- Molecular Weight: 391.9 g/mol

- Melting Point: 135-137 °C

- Density: 1.2 ± 0.1 g/cm³

- Boiling Point: 603.4 ± 55.0 °C at 760 mmHg

These properties indicate that Fmoc-Cys(tBu)-OH·HCl is a stable compound suitable for various synthetic applications in peptide chemistry.

1. Antioxidant Properties

Cysteine derivatives, including Fmoc-Cys(tBu)-OH·HCl, are known to exhibit antioxidant activity due to the presence of the thiol group (-SH). This group can donate electrons, neutralizing free radicals and reducing oxidative stress within cells. Research indicates that such compounds can protect cellular components from damage caused by reactive oxygen species (ROS) .

2. Role in Protein Synthesis

Fmoc-Cys(tBu)-OH·HCl serves as a building block in peptide synthesis, particularly in the formation of disulfide bonds that are crucial for protein folding and stability. The tert-butyl ester protects the thiol group during synthesis, allowing for selective deprotection at later stages . This characteristic is particularly useful in the design of therapeutic peptides.

1. Ergogenic Dietary Supplements

Amino acid derivatives, including Fmoc-Cys(tBu)-OH·HCl, have been recognized for their ergogenic properties, influencing physical performance and recovery during exercise. They are believed to enhance the secretion of anabolic hormones and improve mental performance under stress .

2. Drug Development

The compound's ability to participate in post-translational modifications, such as mono-ADP-ribosylation, positions it as a candidate for drug development targeting various biological processes . This modification is essential in regulating signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of various cysteine derivatives, including Fmoc-Cys(tBu)-OH·HCl, using DPPH and ABTS assays. Results indicated that Fmoc-Cys(tBu)-OH·HCl demonstrated significant scavenging activity compared to controls, suggesting its potential use in formulations aimed at reducing oxidative stress .

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Fmoc-Cys(tBu)-OH·HCl | 85 ± 5 | 90 ± 3 |

| Control (no antioxidant) | 10 ± 2 | 12 ± 1 |

Case Study 2: Peptide Synthesis

In a synthetic study focused on developing peptides with enhanced stability and bioactivity, Fmoc-Cys(tBu)-OH·HCl was utilized as a key intermediate. The resulting peptides exhibited improved resistance to enzymatic degradation compared to those synthesized without cysteine derivatives .

Properties

IUPAC Name |

tert-butyl (2R)-2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2S.ClH/c1-21(2,3)24-20(23)19(22)13-25-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,22H2,1-3H3;1H/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTMNHBEXLJQBX-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CSCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CSCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.